Product packaging for Isoleucine O-Benzyl N-Titryl Valsartan(Cat. No.:)

Isoleucine O-Benzyl N-Titryl Valsartan

Cat. No.: B1157126
M. Wt: 781.98
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of "Isoleucine O-Benzyl N-Trityl Valsartan" within Advanced Synthetic Chemistry

"Isoleucine O-Benzyl N-Trityl Valsartan" is a prime example of a highly functionalized and protected intermediate used in the synthesis of valsartan (B143634), an angiotensin II receptor blocker used to treat high blood pressure and heart failure. chemicalbook.combiointerfaceresearch.com The structure of this intermediate reveals a sophisticated synthetic strategy. The "N-Trityl" and "O-Benzyl" groups are bulky protecting groups deliberately installed to shield the tetrazole and carboxylic acid functionalities, respectively, during subsequent chemical transformations. The presence of the isoleucine moiety, a non-natural amino acid for this class of drugs, points towards the synthesis of valsartan analogues for research or to improve pharmacological properties. biointerfaceresearch.com The stereospecific incorporation of this amino acid highlights the critical importance of asymmetric synthesis in modern drug development. pharmtech.com

PropertyValue
Molecular FormulaC₅₁H₅₁N₅O₃
Molecular Weight782.0 g/mol
IUPAC Name(2S,3S)-Benzyl 3-methyl-2-(N-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)pentanoate

Research Gaps and Opportunities in the Synthesis of Highly Functionalized Building Blocks

The synthesis of complex pharmaceutical intermediates like "Isoleucine O-Benzyl N-Trityl Valsartan" underscores both the achievements and the remaining challenges in organic synthesis. A significant research gap lies in the development of more efficient and "atom-economical" methods for installing and removing protecting groups. While effective, the use of bulky groups like trityl and benzyl (B1604629) adds considerable mass to the intermediate that is ultimately removed, generating waste. google.com

There is a continuous demand for novel catalytic methods that can achieve high stereoselectivity without the need for chiral auxiliaries or protecting groups. chiralpedia.comresearchgate.net The development of biocatalysis, using enzymes to perform highly specific transformations, offers a promising avenue for greener and more efficient synthesis. pharmtech.com Furthermore, the advent of continuous flow chemistry presents an opportunity to streamline multi-step syntheses, reducing reaction times and improving process control. chemicalbook.com

Opportunities abound for the rational design of new synthetic routes that are more concise and generate less waste. Research into novel, highly functionalized building blocks that can be readily incorporated into complex molecules is crucial for accelerating the drug discovery and development process. monash.edu The ability to synthesize a diverse range of complex and stereochemically defined intermediates is essential for exploring the structure-activity relationships of new drug candidates.

Properties

Molecular Formula

C₅₁H₅₁N₅O₃

Molecular Weight

781.98

Synonyms

(2S,3S)-Benzyl 3-Methyl-2-(N-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)pentanoate; 

Origin of Product

United States

Strategic Design of Synthetic Pathways for Isoleucine O Benzyl N Titryl Valsartan

Retrosynthetic Analysis for a Complex Biphenyl-Tetrazole-Peptide Architecture

Retrosynthetic analysis is a powerful tool for deconstructing a complex target molecule into simpler, commercially available starting materials. For Isoleucine O-Benzyl N-Trityl Valsartan (B143634), this analysis reveals the key disconnections and the strategic importance of protecting groups.

The retrosynthetic analysis of Isoleucine O-Benzyl N-Trityl Valsartan identifies three primary disconnection points, breaking the molecule down into manageable precursors:

Peptide Bond: The amide linkage between the valsartan core and the isoleucine moiety is a logical point for disconnection. This simplifies the synthesis into two main fragments: a protected isoleucine derivative and the biphenyl-tetrazole portion of valsartan.

Biphenyl (B1667301) C-C Bond: The central carbon-carbon bond connecting the two phenyl rings is a critical disconnection. This is a common strategy in the synthesis of all sartan drugs, which share this biphenyl feature. ucalgary.ca This leads to two simpler aromatic precursors.

Tetrazole Ring: The tetrazole ring itself can be formed from a nitrile precursor, a well-established transformation in heterocyclic chemistry. researchgate.net

This strategic disassembly is illustrated in the following retrosynthetic scheme:

The standard synthesis of valsartan utilizes the amino acid L-valine. beilstein-journals.org To create the target compound, L-isoleucine is used instead. The incorporation of the isoleucine moiety is strategically planned to occur after the formation of the main biphenyl-tetrazole scaffold. This is to avoid potential side reactions and compatibility issues with the sensitive organometallic reagents used in the cross-coupling steps.

The isoleucine is introduced as its O-benzyl ester. This protected form serves two purposes: it prevents the carboxylic acid from interfering with the peptide coupling reaction and allows for selective deprotection at a later stage if required. The synthesis of N-aryl isoleucine derivatives has been explored in the context of developing new angiotensin II AT2 receptor ligands. nih.gov

Protecting groups are essential in the synthesis of complex molecules to mask reactive functional groups and direct the reaction to the desired site. ucalgary.ca In the synthesis of Isoleucine O-Benzyl N-Trityl Valsartan, the benzyl (B1604629) and trityl groups play crucial roles.

Trityl (Tr) Group: The bulky trityl group is employed to protect the nitrogen of the tetrazole ring. This is a common strategy in sartan synthesis. google.comgoogle.com The trityl group serves to:

Increase the solubility of the tetrazole intermediate in organic solvents.

Prevent the acidic proton of the tetrazole from interfering with subsequent reactions, particularly the organometallic coupling steps.

Direct alkylation to the desired nitrogen atom of the tetrazole ring.

Benzyl (Bn) Group: The benzyl group is used to protect the carboxylic acid of the isoleucine moiety by forming a benzyl ester. peptide.comlibretexts.org The key advantages of using a benzyl ester in this context are:

It is stable to the basic and nucleophilic conditions often used in peptide coupling.

It can be removed under mild conditions, such as catalytic hydrogenolysis, which typically does not affect other functional groups in the molecule. libretexts.org

The orthogonal nature of these protecting groups is a key consideration. The acid-labile trityl group and the hydrogenolysis-labile benzyl group can, in principle, be removed selectively, offering flexibility in the final deprotection steps to yield different analogues of the target molecule.

Evaluation of Diverse Bond-Forming Reactions

The construction of the Isoleucine O-Benzyl N-Trityl Valsartan molecule relies on a series of robust and well-established bond-forming reactions. The formation of the biphenyl core and the peptide linkage are particularly critical steps.

The formation of the aryl-aryl bond is a cornerstone of sartan synthesis. nih.gov Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for the synthesis of valsartan and other sartans. d-nb.infoeuropa.eu The reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of the target compound, a common approach would be the coupling of a cyanophenylboronic acid derivative with a brominated benzyl halide derivative. The Suzuki-Miyaura reaction is favored for its operational simplicity and the relatively low toxicity of the boron-containing reagents. google.com

Negishi Coupling: The Negishi coupling, which utilizes an organozinc reagent, is another powerful tool for biphenyl synthesis in the sartan family. beilstein-journals.orggoogle.com It has been shown to be highly efficient in the synthesis of valsartan. google.comahajournals.org The key advantage of the Negishi reaction is the high reactivity of the organozinc species, which can lead to faster reaction times and higher yields in some cases. The formation of the organozinc reagent is typically achieved by treating an aryl halide with an organolithium reagent followed by transmetalation with a zinc salt. google.com

Cross-Coupling Method Aryl Halide Component Organometallic Component Catalyst/Base System Typical Yield Reference
Suzuki-Miyaura Coupling4-Bromomethyl-2'-cyanobiphenylPhenylboronic acid derivativePd(PPh₃)₄ / K₂CO₃70-90% d-nb.infoeuropa.eu
Negishi CouplingAryl BromideOrganozinc chloridePd(OAc)₂ / Q-phos~80% beilstein-journals.orggoogle.com

The final key bond formation is the creation of the amide linkage between the valsartan backbone and the isoleucine moiety. Standard peptide coupling reagents are employed for this transformation to ensure high yields and minimize racemization.

The process involves activating the carboxylic acid group of the N-acylated biphenyl-tetrazole fragment to make it more susceptible to nucleophilic attack by the amino group of the isoleucine benzyl ester. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce the loss of stereochemical integrity. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). ucalgary.ca

The synthesis of valsartan derivatives with modified amino acids has been explored, and these standard peptide coupling conditions have proven effective. mdpi.com

Cycloaddition Reactions for Tetrazole Ring Construction

The formation of the tetrazole ring is a critical step in the synthesis of valsartan and its protected precursors. This is typically achieved through a [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings. researchgate.net In this case, the reaction occurs between the cyano group of a biphenylnitrile intermediate and an azide (B81097) source. researchgate.netresearchgate.net

The common precursor for this transformation is an N-acylated, N-benzylated L-valine ester derivative, such as N-[(2'-cyanobiphenyl-4-yl)methyl]-N-valeryl-(L)-valine benzyl ester or the corresponding methyl ester. google.comgoogle.com The core reaction involves the addition of an azide anion to the electrophilic carbon of the nitrile group. This process is generally not concerted and begins with the activation of the nitrile, often by a Lewis acid or a protic acid, making it more susceptible to nucleophilic attack by the azide. youtube.com The subsequent attack forms a linear intermediate which then cyclizes and undergoes protonation to yield the stable, aromatic tetrazole ring. youtube.com

Various reagents and catalysts have been developed to facilitate this cycloaddition, with a trend towards safer and more efficient methods.

Organotin Azides: Early syntheses frequently employed organotin reagents like tributyltin azide (Bu₃SnN₃). google.com These reagents are effective but pose significant toxicity and environmental hazards, complicating industrial-scale production. researchgate.net

Metal Salts and Catalysts: To circumvent the issues with organotin compounds, methods using sodium azide (NaN₃) in conjunction with a catalyst have become prevalent. researchgate.net Lewis acids such as zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), and aluminum chloride (AlCl₃) are often used to activate the nitrile. researchgate.netresearchgate.net Other systems, like using ammonium (B1175870) chloride in a solvent such as dimethylformamide (DMF), have also been reported. youtube.com More recently, cobalt(II) complexes have been shown to effectively catalyze the [3+2] cycloaddition under homogeneous conditions. researchgate.net

Continuous Flow Synthesis: Modern process chemistry has seen the application of continuous flow technology to this reaction. acs.org An efficient flow process has been described using a polymer-supported triorganotin azide, which is generated in situ. researchgate.netacs.org This approach offers advantages such as rapid reaction times (7.5 to 15 minutes), simplified purification, and significantly reduced levels of tin residue in the final product. researchgate.netacs.org

The choice of method represents a balance between reaction efficiency, safety, and environmental impact, reflecting the ongoing evolution of synthetic strategies for sartan-class drugs. researchgate.net

Table 1: Comparison of Methods for Tetrazole Formation in Valsartan Synthesis This is an interactive table. You can sort and filter the data.

Method Azide Source Catalyst/Promoter Key Advantages Key Disadvantages Citations
Organotin Tributyltin azide None (thermal) High reactivity High toxicity, hazardous byproducts google.com, researchgate.net
Metal-Catalyzed Sodium azide ZnCl₂, ZnBr₂ Lower toxicity, readily available Requires catalyst, potential for metal contamination researchgate.net, researchgate.net
Protic Acid Sodium azide Ammonium chloride Inexpensive, simple setup Can require long reaction times and high temperatures youtube.com

Detailed Exploration of Synthetic Methodologies

Precursor Synthesis and Functionalization

The initial phase of the synthesis focuses on preparing the two key building blocks: an activated isoleucine derivative and a functionalized valsartan (B143634) core. Each precursor must be appropriately protected and activated to ensure the desired reactivity and stereochemical outcome in subsequent coupling steps.

The activation of isoleucine is critical for its eventual coupling to the valsartan core. This process typically involves the protection of the amine group and the activation of the carboxylic acid group. For the target compound, this requires the introduction of a trityl group on the nitrogen atom and the formation of a benzyl (B1604629) ester from the carboxyl group.

The N-trityl group serves as a bulky protecting group for the amino function of isoleucine, preventing unwanted side reactions during synthesis. The tritylation of amino acids can be achieved by reacting the amino acid with trityl chloride in the presence of a base, such as diethylamine. uoa.gr An alternative and effective method involves the tritylation of the corresponding amino acid benzyl ester, followed by catalytic hydrogenolysis to yield the N-trityl amino acid. uoa.gr The benzyl ester can be prepared first, and its subsequent tritylation yields the desired N-Trityl-L-isoleucine benzyl ester. uoa.gr

The carboxylic acid is converted to a benzyl ester. This transformation not only protects the carboxyl group but also activates it for subsequent reactions. The synthesis of peptide esters can be accomplished using various coupling reagents. nih.gov The general strategy for creating these activated derivatives is outlined below.

Table 1: Key Steps in Isoleucine Derivative Synthesis

Step Reaction Reagents & Conditions Purpose Reference
1 Esterification L-Isoleucine, Benzyl alcohol, Acid catalyst Protection/activation of the carboxylic acid group. uoa.gr

| 2 | N-Protection | L-Isoleucine benzyl ester, Trityl chloride, Base (e.g., Diethylamine) | Protection of the amino group to prevent side reactions. | uoa.gruoa.gr |

The resulting compound, N-Trityl-L-isoleucine benzyl ester, is a key intermediate, primed for coupling with the functionalized valsartan core. The trityl group can be removed under acidic conditions at a later stage. uoa.gr

A frequently used precursor is a functionalized biphenyl (B1667301) carbonitrile, such as 4'-methylbiphenyl-2-carbonitrile. researchgate.netresearchgate.net The tetrazole ring is then formed from the nitrile group. This reaction can be catalyzed by various reagents, including organotin compounds like azidotributyltin or Lewis acids such as zinc chloride. researchgate.netresearchgate.net While effective, the use of organotin reagents on an industrial scale is often restricted due to toxicity and removal challenges. researchgate.net

Once the biphenyl-tetrazole is formed, it must be functionalized to allow for coupling with the isoleucine derivative. This typically involves a bromination reaction at the methyl group on the biphenyl ring, creating a reactive bromomethyl group. A common intermediate used in valsartan synthesis is 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, which is often protected with a trityl group on the tetrazole ring (e.g., 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole) to facilitate subsequent reactions and purification. google.comgoogle.com

Biphenyl Formation : Coupling of two aryl precursors (discussed in 3.2.1).

Tetrazole Formation : Cycloaddition of an azide (B81097) source to a nitrile group.

Functionalization : Introduction of a reactive handle, such as a bromomethyl group, for subsequent alkylation.

This functionalized biphenyl-tetrazole building block is the second key component required for the synthesis of the target molecule.

Catalytic Approaches in Key Coupling Reactions

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like Isoleucine O-Benzyl N-Trityl Valsartan. Organometallic catalysis, particularly with palladium, is crucial for forming the key aryl-aryl bond, while biocatalysis offers a green and highly selective alternative for producing chiral intermediates.

The formation of the biphenyl core of valsartan is a classic example of a cross-coupling reaction, for which several powerful catalytic methods have been developed. The Suzuki-Miyaura and Negishi couplings are among the most prominent and widely applied. d-nb.infonih.gov

The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide, catalyzed by a palladium(0) complex. numberanalytics.comresearchgate.net This reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups and its use of generally stable and less toxic boron compounds. numberanalytics.comorgsyn.org For valsartan synthesis, this could involve coupling a phenylboronic acid derivative with a halogenated benzonitrile (B105546). google.com Nanoparticle-based palladium catalysts have also been developed, which can offer high activity without the need for ligands in some cases. google.com

The Negishi coupling provides an alternative route, reacting an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. nih.govnih.gov An efficient synthesis of valsartan has been reported using a key Negishi coupling step between a metalated 5-phenyl-1-trityl-1H-tetrazole and an aryl bromide. nih.govresearchgate.net

Table 2: Comparison of Catalytic Systems for Biphenyl Formation in Valsartan Synthesis

Coupling Reaction Catalyst Precursor Ligand Key Reactants Advantages Reference
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃ Phosphine-based (e.g., PPh₃, SPhos) or NHC ligands Arylboronic acid + Aryl halide High functional group tolerance, stable reagents. d-nb.infonumberanalytics.comorgsyn.org
Negishi Pd(OAc)₂ Q-phos Organozinc compound + Aryl bromide High reactivity and yield. nih.govnih.gov
Heck Pd(OAc)₂ Phosphine (B1218219) ligands Alkene + Aryl halide Forms C-C bonds with alkenes. rsc.org

| Cobalt-Catalyzed | Co(acac)₂ | NHC Ligand | Benzamide + Aryl halide | Lower cost metal catalyst. | researchgate.net |

The choice of catalytic system depends on factors such as substrate availability, cost, scalability, and desired yield. Palladium-catalyzed reactions remain the most prevalent due to their versatility and well-understood mechanisms. rsc.org

The success of palladium-catalyzed cross-coupling reactions is intimately linked to the properties of the ancillary ligands coordinated to the metal center. nih.gov Ligands are not passive spectators; they play a critical role in stabilizing the catalyst, modulating its reactivity, and influencing the selectivity of the reaction. nih.gov The design and optimization of ligands have been instrumental in overcoming challenges such as the use of unreactive substrates (e.g., aryl chlorides) and enabling reactions to proceed under milder conditions. nih.govnih.gov

Key functions of ligands in catalysis include:

Enhancing Solubility: Making the metal complex soluble in the reaction medium.

Modulating Electronic Properties: Electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step. nih.gov

Controlling Steric Hindrance: Bulky ligands can promote the reductive elimination step, which is often the product-forming step of the catalytic cycle, and help generate the catalytically active species. nih.gov

A variety of ligand classes have been developed, with phosphines and N-heterocyclic carbenes (NHCs) being particularly prominent.

Table 3: Common Ligand Types in Palladium-Catalyzed Cross-Coupling

Ligand Class Examples Key Features Reference
Monodentate Phosphines Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃) Simple, widely used. Bulky variants improve reactivity with challenging substrates. numberanalytics.comnih.gov
Bidentate Phosphines DPPF, Xantphos, DPPP Form stable chelate complexes; bite angle influences catalytic activity. rsc.org
Buchwald-Hartwig Biarylphosphines SPhos, XPhos, RuPhos Highly electron-rich and sterically hindered; very effective for a wide range of cross-coupling reactions. rsc.org

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable complexes with palladium, often leading to high catalyst turnover numbers. | nih.gov |

Rational ligand design, where the ligand's steric and electronic properties are tailored to a specific transformation, has enabled the coupling of previously unreactive partners. thieme-connect.com For instance, the development of bulky, electron-rich phosphine ligands was crucial for making the Suzuki-Miyaura coupling of unactivated aryl chlorides a viable and general method. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in pharmaceutical synthesis, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint. youtube.com In the synthesis of molecules with chiral centers like valsartan, ensuring the correct stereochemistry is paramount.

Amine transaminases (ATAs or TAs) are particularly valuable enzymes for the synthesis of chiral amines, which are key building blocks for many active pharmaceutical ingredients. researchgate.netacs.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a new chiral amine with high enantiomeric excess. acs.org

For the synthesis of valsartan and related drugs, engineered amine transaminases can be employed to produce chiral amine precursors. researchgate.net For example, the synthesis of sacubitril, which is often co-formulated with valsartan, utilizes an engineered amine transaminase to produce a key chiral scaffold. acs.org The application of ω-transaminases has been explored for the synthesis of various chiral amines, with strategies developed to overcome challenges like unfavorable reaction equilibria. nih.gov This approach avoids classical resolution methods, which are inherently less efficient as they discard at least 50% of the material.

The use of biocatalysis represents a modern, sustainable approach to producing key chiral fragments, ensuring the final drug product possesses the required three-dimensional structure for its biological activity.

Reaction Condition Optimization and Process Intensification

Optimizing reaction parameters is fundamental to developing a robust and economically viable synthetic process. This involves a systematic investigation of solvents, temperature, pressure, and reactant concentrations, alongside the implementation of advanced manufacturing technologies like continuous flow chemistry.

The choice of solvent is critical as it influences reaction rates, equilibrium positions, and the selectivity of chemical transformations. In the multi-step synthesis of sartans, various solvents are employed for key transformations such as N-alkylation and N-acylation.

For the N-alkylation step, where the isoleucine benzyl ester moiety is coupled with a reactive biphenyl methyl halide (e.g., 4'-bromomethyl-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl), polar aprotic solvents like dimethylformamide (DMF) are often utilized. acs.org These solvents are effective in solvating the reactants and facilitating the nucleophilic substitution reaction. The reaction can also be performed in other organic solvents, with the choice impacting reaction time and work-up procedures. google.com

For the subsequent N-acylation with pentanoyl chloride, solvents such as toluene (B28343) or dichloromethane (B109758) are common. google.comrjpbcs.com A key challenge in this step is preventing side reactions, such as acylation of the tetrazole ring. acs.org The use of a two-phase system, like the Schotten-Baumann reaction conditions employing aqueous sodium hydroxide, can improve the quality and selectivity of the acylation process, leading to a higher purity intermediate. acs.org The optimization of solvent systems, including mixed solvents, is crucial for maximizing the solubility of reactants and catalysts while minimizing side-product formation. For instance, in Suzuki-Miyaura coupling reactions used to form the biphenyl core, solvent mixtures like ethanol/water or dioxane/water are frequently used to balance the solubility of organic and inorganic reagents. acs.orgeuropa.eu

Table 1: Solvent Effects in Key Synthetic Steps for Sartan Intermediates

Reaction StepCommon SolventsPurpose & Optimization RemarksCitations
N-Alkylation DMF, Acetonitrile (B52724)Polar aprotic solvents facilitate SN2 reaction. Choice affects reaction rate and work-up. acs.org
N-Acylation Toluene, DichloromethaneRelatively non-polar solvents. Schotten-Baumann conditions (e.g., biphasic with NaOH(aq)) can improve selectivity. google.comrjpbcs.comacs.org
Suzuki Coupling Dioxane/H₂O, EtOH/H₂O, TolueneSolvent mixture required to dissolve both the organic substrates and inorganic base (e.g., K₂CO₃). Ratio is optimized for solubility and reaction rate. europa.eud-nb.info
Tetrazole Formation Toluene, XyleneHigh-boiling aromatic solvents are often used for the [2+3] cycloaddition with organotin azides, typically at reflux temperatures. google.com

Reaction kinetics and selectivity are strongly dependent on temperature, pressure, and reactant concentrations.

Temperature: Generally, increasing the reaction temperature accelerates the reaction rate. For instance, in the N-acylation of a valsartan precursor, raising the temperature from 40 °C to 80 °C can significantly increase the conversion rate. europa.eu Similarly, the formation of the tetrazole ring from a nitrile precursor using an organotin azide often requires high temperatures, with the reaction being carried out at the reflux temperature of a solvent like toluene. google.com However, elevated temperatures can also promote the formation of impurities. A study on an improved manufacturing process for valsartan noted that the N-alkylation step was maintained at 45 °C until completion. acs.org In recrystallization processes, lower temperatures can prevent the agglomeration of precipitated particles, leading to a product with a smaller particle size and improved dissolution properties. researchgate.net

Pressure: While many steps in the synthesis of valsartan intermediates are conducted at atmospheric pressure, certain transformations can benefit from pressure modulation. High-pressure hydrogenation is a common method for the debenzylation of benzyl-protected intermediates, although this often requires a high loading of the palladium-on-carbon catalyst. acs.org In supercritical fluid technologies, pressure is a key parameter. Recrystallization using compressed CO₂ as an antisolvent showed that at subcritical pressure (70 bar) and low temperature (5°C), ultra-fine particles could be obtained without excessive agglomeration, whereas at higher pressure and temperature (100 bar, 40°C), agglomeration was more pronounced. researchgate.net

Concentration: The concentration of reactants and catalysts directly impacts reaction rates and throughput. In a continuous flow synthesis of a valsartan precursor, the concentration of reagents is a critical parameter for optimization to achieve high conversion and yield within a specific residence time. europa.eud-nb.info The molar ratio of reactants is also crucial; for example, using an excess of the acid chloride in N-acylation can drive the reaction to completion but may necessitate a more complex purification process to remove the unreacted reagent. europa.eu

Table 2: Effect of Temperature on N-Acylation of a Valsartan Precursor

Temperature (°C)Equivalents of Acid ChlorideReaction Time (min)Conversion (%)
401.2120~60
601.2120~85
801.260>95
801.530>95
Data derived from graphical representations in source material for a related valsartan intermediate. europa.eu

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering enhanced safety, better process control, and higher product consistency compared to traditional batch operations. researchgate.net Several research groups have successfully applied flow chemistry to the multi-step synthesis of valsartan precursors. europa.eud-nb.inforesearchgate.net

Key steps that have been effectively translated to continuous flow processes include:

N-Acylation and Hydrolysis: These reactions have been performed in simple coil reactor setups, allowing for precise control of temperature and residence time, leading to high conversion rates. d-nb.inforesearchgate.net

Tetrazole Synthesis: An efficient continuous flow process for synthesizing 5-substituted 1H-tetrazoles from organic nitriles has been developed. acs.orgresearchgate.net This method utilizes a polymer-supported triorganotin azide immobilized in a packed-bed reactor, which reacts with the nitrile precursor. This strategy is fast (7.5 to 15 minutes residence time) and significantly reduces the concentration of toxic tin residues in the final product to below 5 ppm. acs.orgresearchgate.net

The integration of multiple continuous flow modules allows for the creation of a seamless, multi-step synthesis platform, significantly intensifying the process and reducing the manufacturing footprint. europa.eud-nb.info

Novel Synthetic Routes and Alternative Strategies

Beyond optimizing existing routes, research has focused on developing novel synthetic pathways that offer greater efficiency, atom economy, and access to complex molecules from simpler starting materials.

Photoredox and Other Catalytic Methods: While photoredox catalysis is a rapidly expanding field for forging complex bonds under mild conditions, its application to the direct synthesis of the Isoleucine O-Benzyl N-Titryl Valsartan core is not extensively documented in the provided sources. Studies on valsartan have investigated its photocatalytic degradation pathways, which involves different chemical transformations. mdpi.comresearchgate.net However, other modern catalytic methods have been successfully applied. The Negishi cross-coupling, which involves an organozinc reagent, has been used to efficiently synthesize the biphenyl moiety of valsartan, overcoming drawbacks associated with other methods. rjpbcs.combeilstein-journals.org Another innovative approach involves the use of N-functionalized tetrazoles that act as "latent active esters." nih.gov Upon thermal activation, these molecules rearrange to form a highly reactive intermediate capable of acylating amines directly, providing a novel, coupling-reagent-free method for amide bond formation, which could be applied to the N-acylation step. nih.gov

The integration of enzymes into synthetic routes offers significant advantages, primarily due to their exceptional selectivity (chemo-, regio-, and enantio-) and their ability to operate under mild, environmentally benign conditions.

In the context of sartan synthesis, enzymes are particularly valuable for two main purposes:

Chiral Resolution: The biological activity of valsartan and its analogs is dependent on the specific stereochemistry of the amino acid moiety (L-isoleucine in this case). Chemo-enzymatic methods can be employed to resolve racemic intermediates. Lipases are widely used for the kinetic resolution of chiral alcohols and esters. researchgate.netmdpi.com For instance, a lipase (B570770) could be used to selectively hydrolyze the benzyl ester of the desired L-isoleucine enantiomer from a racemic mixture of N-acylated intermediates, or to selectively acylate a racemic amino alcohol precursor. Such enzymatic resolutions are crucial for producing enantiomerically pure APIs.

Selective Transformations: Enzymes can be used for specific reaction steps where chemical methods may lack selectivity. A European research project (ONE-FLOW) investigated the use of an immobilized enzyme for the final methyl ester hydrolysis step in a continuous flow synthesis of a valsartan precursor. europa.eu While a chemical hydrolysis with aqueous NaOH was also successful, the enzymatic approach was pursued for its potential benefits in terms of milder conditions and reduced downstream processing. europa.eu The high enantioselectivity of lipases from sources like Pseudomonas fluorescens and Candida antarctica has made them essential tools in the synthesis of other chiral drugs. researchgate.net

The application of chemo-enzymatic strategies, particularly for the stereoselective synthesis or resolution of the isoleucine part of the molecule, represents a key area for developing a greener and more efficient manufacturing process for this compound.

Advanced Analytical Methodologies for Characterization of Complex Synthetic Intermediates

Spectroscopic Techniques for Structural Elucidation (Focus on Methodological Application, not Specific Data)

Spectroscopic methods are indispensable for elucidating the molecular architecture of synthetic intermediates. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the atomic composition, functional groups, and structural connectivity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the molecular framework. libretexts.orgyoutube.com For a molecule with the complexity of Isoleucine O-Benzyl N-Titryl Valsartan (B143634), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structure assignment. nih.gov

¹H NMR: This experiment would provide information on the number and environment of protons. Distinct signal regions would be expected for the aromatic protons of the trityl and benzyl (B1604629) protecting groups and the biphenyl (B1667301) system, as well as the aliphatic protons of the isoleucine and pentanoyl moieties. The integration of these signals would help confirm the relative number of protons in each part of the molecule.

¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The large number of carbon atoms in Isoleucine O-Benzyl N-Titryl Valsartan, including numerous sp²-hybridized carbons from the aromatic rings and sp³-hybridized carbons from the aliphatic chains, would be resolved.

2D NMR (COSY, HSQC, HMBC): Given the structural complexity, 2D NMR is crucial. nih.gov Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, helping to trace the connectivity within the isoleucine and pentanoyl fragments. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, definitively assigning carbons to their attached protons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the molecular puzzle by connecting the distinct structural fragments, such as linking the isoleucine unit to the valsartan backbone. youtube.com This technique is critical for confirming the points of attachment for the protective groups and the acylated nitrogen atom.

The application of these NMR techniques in concert allows for a comprehensive and unambiguous assignment of the chemical structure of complex intermediates. acs.org

Utilization of Mass Spectrometry (MS) in Molecular Weight Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, making it vital for confirming the molecular weight of synthesized compounds and providing structural clues through fragmentation analysis. nih.govresearchgate.net

For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be the method of choice. ESI is a soft ionization technique suitable for large, non-volatile molecules. HRMS would be applied to accurately determine the monoisotopic mass of the molecular ion, which can be compared to the calculated exact mass (781.3992 for C₅₁H₅₁N₅O₃) to confirm the elemental composition with high confidence. nih.govnih.gov

Furthermore, tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the parent ion. youtube.comtechnologynetworks.com The resulting fragmentation pattern provides a "fingerprint" that can be used to verify the structure. For this specific intermediate, characteristic fragment ions would be expected, corresponding to the loss of:

The trityl group (C₁₉H₁₅)

The benzyl group (C₇H₇)

The pentanoyl group (C₅H₉O)

Analyzing these fragmentation pathways allows chemists to piece together the molecular structure, confirming the identity and connectivity of the different subunits within the complex intermediate. nih.govyoutube.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural characterization by identifying specific functional groups and chromophores.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ekb.eg For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups. These include distinct carbonyl (C=O) stretching vibrations for the ester and the amide functionalities, which would appear at different wavenumbers. rjptonline.org Additionally, C-H stretching bands for the aromatic and aliphatic portions, and C=C stretching bands for the numerous aromatic rings would be prominent. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. It is particularly useful for detecting conjugated systems and aromatic chromophores. wjpmr.com The extensive aromatic system of this compound, comprising the biphenyl core and the trityl and benzyl groups, would result in strong UV absorbance. researchgate.net The position of the maximum absorbance (λmax) can be used for qualitative identification and is often employed for quantitative analysis during chromatographic detection. pensoft.netresearchgate.net

Chromatographic Methods for Purity Assessment and Process Monitoring

Chromatography is the gold standard for separating components of a mixture, making it essential for assessing the purity of synthetic intermediates and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the purity of non-volatile compounds in the pharmaceutical industry. nih.govajpaonline.com A stability-indicating reversed-phase HPLC (RP-HPLC) method would be developed and validated for this compound.

The method would typically utilize a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) in a gradient elution mode to ensure the separation of the main compound from any potential impurities. nih.govnih.gov These impurities could include unreacted starting materials, by-products from side reactions, or degradation products. researchgate.net

A UV detector, set at a wavelength where the analyte exhibits strong absorbance (determined by UV-Vis spectroscopy), is commonly used for detection. sysrevpharm.org The purity of the intermediate is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using certified reference standards to accurately determine the amount of the intermediate in a sample. nih.gov

Gas Chromatography (GC) for Volatile Component Analysis and Solvent Residuals

While HPLC is used for the non-volatile intermediate itself, Gas Chromatography (GC) is the method of choice for analyzing volatile organic compounds. shimadzu.com In the context of synthesizing this compound, GC's primary role is to detect and quantify residual solvents.

Organic solvents are used throughout the synthetic process, and regulatory guidelines strictly limit their presence in the final drug substance. shimadzu.com Headspace GC (HS-GC) is a common technique where the sample is heated in a sealed vial, and the vapor phase (containing the volatile solvents) is injected into the GC system. shimadzu.comlabrulez.com This prevents the non-volatile intermediate from contaminating the GC system. The method is validated for specificity, linearity, and sensitivity for all potential solvents used in the synthesis, ensuring that the intermediate meets the required quality standards before proceeding to the next synthetic step. nih.govjst.go.jpthermofisher.com

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

The enantiomeric and diastereomeric purity of pharmaceutical intermediates is critical, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Isoleucine O-Benzyl N-Trityl Valsartan possesses multiple chiral centers, necessitating the use of high-resolution chiral chromatography to distinguish and quantify all possible stereoisomers.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preeminent technique for this purpose. The methodology hinges on the differential interaction between the stereoisomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, separation.

For the analysis of Isoleucine O-Benzyl N-Trityl Valsartan, a normal-phase HPLC method would be developed. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (B160209), have demonstrated broad applicability in resolving chiral compounds. nih.gov A column like the CHIRALPAK® AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, would be a suitable choice, given its proven efficacy in separating valsartan enantiomers. nih.gov

The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of all stereoisomers. A typical mobile phase for such separations consists of a mixture of a non-polar organic solvent, such as n-hexane, and a more polar alcohol, like 2-propanol, which acts as a competitor for the polar interaction sites on the CSP. researchgate.net A small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is often incorporated to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. nih.govresearchgate.net

Detection is typically achieved using a UV detector set at a wavelength where the biphenyl chromophore of the molecule exhibits strong absorbance, for instance, around 220-254 nm. researchgate.net The method would be validated for specificity, linearity, precision, and accuracy to ensure reliable quantification of any stereoisomeric impurities.

Illustrative HPLC Method Parameters for Chiral Purity Analysis:

ParameterValue
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane: 2-Propanol: TFA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Hypothetical Chromatographic Results:

StereoisomerRetention Time (min)Resolution (Rs)
(2R,3R)-isomer 8.5-
(2R,3S)-isomer 9.82.1
(2S,3R)-isomer 11.22.3
(2S,3S)-isomer (Desired) 13.02.8

Advanced Techniques for Solid-State Analysis of Intermediates

The solid-state properties of a pharmaceutical intermediate, such as its crystallinity, polymorphism, and thermal stability, can significantly influence its handling, purification, and reactivity in subsequent manufacturing steps. Therefore, a thorough solid-state characterization of Isoleucine O-Benzyl N-Trityl Valsartan is essential.

X-ray Diffraction for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of a crystal. When a crystalline solid is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a predictable pattern of intensities and scattering angles. This diffraction pattern serves as a unique "fingerprint" of the crystalline solid.

For Isoleucine O-Benzyl N-Trityl Valsartan, Powder X-ray Diffraction (PXRD) would be employed to ascertain its crystalline nature. The sample is ground into a fine powder, and the PXRD pattern is recorded. The presence of sharp, well-defined peaks in the diffractogram is indicative of a crystalline material, whereas a broad halo would suggest an amorphous solid. worktribe.commdpi.com The positions (in degrees 2θ) and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice.

In cases where single crystals of sufficient size and quality can be grown, Single-Crystal X-ray Diffraction (SC-XRD) can provide the definitive three-dimensional structure of the molecule, including absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This level of detail is invaluable for understanding the molecule's conformation and packing in the solid state.

Illustrative Powder X-ray Diffraction Data for Crystalline Isoleucine O-Benzyl N-Trityl Valsartan:

Angle (2θ)°d-spacing (Å)Relative Intensity (%)
6.812.9945
10.28.6760
14.56.10100
18.94.6985
21.54.1370
24.13.6955

Thermal Analysis (e.g., DSC, TGA) for Solid-State Behavior (Methodology focus)

Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are central to this characterization.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as melting, crystallization, and glass transitions. A DSC analysis of Isoleucine O-Benzyl N-Trityl Valsartan would involve heating a small, accurately weighed sample in a sealed pan under a controlled atmosphere (e.g., nitrogen).

The resulting thermogram plots heat flow against temperature. A sharp endothermic peak would indicate the melting of a crystalline solid, with the peak maximum corresponding to the melting point. The area under the peak is proportional to the enthalpy of fusion. Broader endotherms or exotherms could signify desolvation or polymorphic transitions, respectively. For an amorphous material, a step change in the baseline, known as a glass transition (Tg), would be observed. phenomenex.comnih.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is primarily used to determine the thermal stability and composition of a material. For Isoleucine O-Benzyl N-Trityl Valsartan, the TGA would reveal the temperature at which the compound begins to decompose.

The TGA curve plots the percentage of initial mass remaining against temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass will be observed. The presence of residual solvents or water would be indicated by a mass loss at lower temperatures, typically below 120°C. The decomposition profile can provide insights into the thermal lability of the protecting groups. For instance, the trityl group is known to be thermally labile.

Illustrative Thermal Analysis Data for Isoleucine O-Benzyl N-Trityl Valsartan:

Analytical TechniqueObservationTemperature (°C)Interpretation
DSC Sharp Endotherm142.5Melting Point
TGA Onset of Decomposition~195Thermal Decomposition

Impurity Profiling and Control in Isoleucine O Benzyl N Titryl Valsartan Synthesis

Identification of Potential Impurities and Byproducts from Synthetic Routes

The manufacturing process of Isoleucine O-Benzyl N-Trityl Valsartan (B143634) can introduce a variety of impurities that must be identified and controlled. daicelpharmastandards.com These can be broadly categorized as process-related impurities, degradation products, and isomeric impurities.

Process-related impurities are substances that are introduced or formed during the synthesis and persist in the final intermediate. Their presence is a direct consequence of the reaction conditions and purification efficiency. In a typical synthesis pathway analogous to that of valsartan, these impurities can include unreacted starting materials, residual reagents, and solvents. google.combeilstein-journals.org

Key starting materials for this synthesis would include an L-isoleucine derivative (e.g., L-isoleucine benzyl (B1604629) ester), a protected biphenyl (B1667301) tetrazole moiety (e.g., 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole), and an acylating agent (e.g., valeryl chloride). Incomplete reactions can lead to the presence of these materials in the final product. For example, the synthesis of valsartan has been shown to contain residual L-valine benzyl ester. google.com

Reagents used to facilitate the reaction, such as bases (e.g., sodium carbonate, diisopropylethylamine) and catalysts, can also become impurities. google.comgoogle.com Of particular note in sartan synthesis is the use of azides, such as sodium azide (B81097) or tributyltin azide, for the formation of the tetrazole ring. nih.gov Residual azides are a significant concern due to their potential mutagenicity. shimadzu.com Solvents used in the reaction and purification steps, such as dimethylformamide (DMF), ethyl acetate, or toluene (B28343), may also remain in the final intermediate if not adequately removed. google.comnih.gov

Table 1: Potential Process-Related Impurities in Isoleucine O-Benzyl N-Trityl Valsartan Synthesis

Impurity Class Specific Example Potential Source
Unreacted Starting Materials L-Isoleucine Benzyl Ester Incomplete N-alkylation reaction.
5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole Incomplete coupling with the isoleucine derivative.
Valeryl Chloride Incomplete acylation reaction.
Reagents Sodium Azide / Tributyltin Azide Used for tetrazole ring formation; can persist if quenching is incomplete. nih.govgoogle.com
Diisopropylethylamine (DIPEA) Common base used in acylation and alkylation steps. google.com
Solvents Dimethylformamide (DMF) Common solvent for tetrazole formation; can form nitrosamine (B1359907) impurities under certain conditions. nih.gov
Ethyl Acetate / Toluene Solvents for reaction and extraction. google.comgoogle.com
Byproducts Dimeric Impurities Self-condensation or dialkylation of starting materials. google.com

Isoleucine O-Benzyl N-Trityl Valsartan, as a protected intermediate, contains several functional groups susceptible to degradation under specific conditions such as exposure to acid, base, heat, or light. unair.ac.id Understanding these degradation pathways is crucial for developing stable storage conditions and for identifying potential impurities that may form over time.

The primary sites for degradation are the protective groups: the trityl (Tr) group on the tetrazole ring and the benzyl (Bn) ester group.

De-tritylation: The trityl group is labile in acidic conditions. Its cleavage would result in the formation of N-benzyl ester isoleucine valsartan.

Hydrolysis of Benzyl Ester: The benzyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, N-Trityl Isoleucine Valsartan. unair.ac.id

Photodegradation: Exposure to light, particularly UV radiation, can lead to complex degradation pathways, potentially forming novel structures as observed in studies on valsartan. unair.ac.idresearchgate.net

Table 2: Potential Degradation Products and Formation Mechanisms

Degradation Product Name Formation Mechanism
N-Trityl Isoleucine Valsartan Hydrolysis of the benzyl ester group, typically under basic or acidic conditions.
Isoleucine Valsartan Benzyl Ester Cleavage of the N-trityl protecting group from the tetrazole ring, typically under acidic conditions.
Desvaleryl Isoleucine Valsartan Derivatives Cleavage of the N-pentanoyl (valeryl) group.
Photodegradation Products Complex rearrangements and cleavage upon exposure to UV light. researchgate.net

Isomeric impurities are particularly challenging as they often share very similar physicochemical properties with the main compound, making their separation and detection difficult. For Isoleucine O-Benzyl N-Trityl Valsartan, the main sources of isomeric impurities are the stereochemistry of the isoleucine backbone and contamination from structurally similar amino acids.

L-isoleucine has two chiral centers, leading to the possibility of four stereoisomers. While the desired starting material is L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid), the presence of its diastereomer, L-allo-isoleucine ((2S,3R)-2-amino-3-methylpentanoic acid), can lead to the formation of a diastereomeric impurity in the final product. synzeal.com

A more significant process-related isomeric impurity arises from contamination of the L-isoleucine starting material with L-valine. Valine is structurally very similar to isoleucine, differing by only one methylene (B1212753) group in the side chain. Commercial-grade amino acids can contain small amounts of other related amino acids. If the L-isoleucine starting material is contaminated with L-valine, the synthesis will inadvertently produce N-Trityl Valsartan Benzyl Ester alongside the desired isoleucine analogue. synthinkchemicals.com This impurity would likely persist through the synthetic sequence, resulting in valsartan being present as a critical impurity in the final Isoleucine Valsartan API. The (R)-enantiomer of valsartan is another known impurity that can arise if the stereochemical purity of the starting valine is not strictly controlled. synzeal.comnaarini.com

Methodologies for Impurity Detection and Quantification in Intermediates

To control the impurities identified in the previous sections, highly sensitive and specific analytical methods are required. The goal is to detect and quantify these impurities at very low levels to ensure the quality of the intermediate. ijpsonline.com

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the cornerstone technique for impurity profiling of sartan intermediates. ajpaonline.comnih.gov LC-MS provides a powerful combination of separation and identification capabilities.

LC-MS/MS: For detecting and quantifying trace-level impurities, tandem mass spectrometry (LC-MS/MS) is often employed. shimadzu.comshimadzu.com It offers exceptional sensitivity and selectivity, allowing for the quantification of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. nih.gov Methods using LC-MS/MS have been successfully developed for various sartan impurities, including mutagenic azido (B1232118) compounds and nitrosamines. shimadzu.comshimadzu.comnih.gov

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile or semi-volatile impurities, such as residual solvents. It has also been a primary method for the detection of N-nitrosodimethylamine (NDMA) in valsartan products. nih.gov

The development of these methods involves careful optimization of chromatographic conditions (column type, mobile phase, gradient) and mass spectrometer parameters to achieve the required sensitivity and resolution for all potential impurities. nih.gov

Table 3: Exemplary Analytical Methods for Impurity Detection

Analytical Technique Target Impurities Key Method Parameters (based on Valsartan analysis)

| LC-MS/MS | Azido Impurities, Nitrosamines, Process-Related Impurities, Degradants | Column: Reversed-phase C18. nih.govMobile Phase: Gradient elution with water and methanol/acetonitrile (B52724) containing a modifier like formic acid. nih.govDetection: Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. shimadzu.com | | GC-MS | N-Nitrosodimethylamine (NDMA), Residual Solvents | Detection: Selected Ion Monitoring (SIM) for targeted analysis. nih.govLOD/LOQ: Capable of reaching low µg/g levels. nih.gov | | Chiral HPLC | Isomeric Impurities (e.g., R-isomer, diastereomers) | Column: Chiral stationary phase (e.g., chiral crown ether). researchgate.netDetection: UV detector is often sufficient. |

Relying on a single analytical method, even a highly optimized one, carries the risk that an impurity may co-elute with the main peak or another impurity, thus remaining undetected. chromatographyonline.com To mitigate this risk, regulatory guidelines advocate for the use of orthogonal analytical methods. An orthogonal method is a second, independent analytical procedure that relies on a different separation principle or selectivity. nih.gov

The application of an orthogonal method provides a more comprehensive impurity profile and increases confidence that all impurities are being detected and accurately quantified. chromatographyonline.comnih.gov

Examples of orthogonal approaches include:

Using two RP-HPLC methods with different column selectivities: For instance, screening a sample on both a standard C18 column and a phenyl-hexyl column. The different stationary phases interact with the analytes differently, changing the elution order and resolving co-eluting peaks. chromatographyonline.com

Employing different mobile phase pH: Altering the pH of the mobile phase can significantly change the retention behavior of ionizable compounds, providing different selectivity. chromatographyonline.com

Combining different chromatographic techniques: A powerful orthogonal approach is to use a completely different separation technique, such as Supercritical Fluid Chromatography (SFC) in addition to RP-HPLC. SFC is known to provide very different selectivity compared to liquid chromatography and is an excellent complementary technique for impurity profiling. chromatographytoday.com

By using orthogonal methods during method development and validation, a robust and comprehensive control strategy can be established, ensuring the quality and consistency of Isoleucine O-Benzyl N-Trityl Valsartan. chromatographyonline.com

An article on the impurity profiling and control of Isoleucine O-Benzyl N-Trityl Valsartan cannot be generated as requested. Extensive searches of scientific literature, patents, and chemical supplier databases did not yield specific information on this particular chemical compound.

The provided name, "Isoleucine O-Benzyl N-Trityl Valsartan," appears to refer to a specific, and likely non-commercially available or sparsely documented, intermediate or derivative of Valsartan. While there is a wealth of information regarding the synthesis, impurity profiling, and purification of Valsartan and its more common process-related impurities and intermediates, this specific compound is not discussed in the available public domain resources.

Searches for variations of the name, including the correction of "N-Titryl" to the more chemically probable "N-Trityl," were also unsuccessful in retrieving relevant data. Some commercial suppliers list similar but structurally distinct compounds, such as "Isoleucine O-Benzyl N-Trityl Des-pentanal Valsartan" and various other Valsartan-related impurities, but none match the exact compound specified in the request.

Without any scientific data or research findings on "Isoleucine O-Benzyl N-Trityl Valsartan," it is impossible to provide a thorough, informative, and scientifically accurate article covering the detailed outline provided, which includes:

Strategies for Impurity Mitigation and Removal

Process Analytical Technology (PAT) for Real-Time Impurity Monitoring

Generating content for these sections without specific data would lead to speculation and would not meet the required standard of a professional and authoritative article. Therefore, in adherence to the principles of accuracy and factual reporting, the requested article cannot be produced.

Scale Up Considerations and Process Development from an Academic Perspective

Translation of Laboratory-Scale Synthesis to Larger Scale

The transition from laboratory-scale synthesis to industrial production of valsartan (B143634) presents numerous challenges, many of which are centered around maintaining the purity profile of the final product. The presence of the isoleucine analogue, which can be represented hypothetically as "Isoleucine O-Benzyl N-Titryl Valsartan" at an intermediate stage, necessitates rigorous control throughout the manufacturing process.

From an academic standpoint, the design of reactors for high-throughput synthesis of valsartan must incorporate features that minimize the formation of the isoleucine impurity. Continuous flow reactors, for instance, offer advantages over traditional batch reactors in this regard. d-nb.info The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous setup can help in achieving consistent product quality and minimizing side reactions that could lead to impurity formation.

For the key coupling steps in valsartan synthesis, such as the Suzuki-Miyaura cross-coupling, packed-bed reactors with heterogeneous catalysts are being explored. d-nb.inforesearchgate.net These reactor designs can facilitate catalyst recovery and reuse, contributing to a more sustainable process. d-nb.info The choice of reactor material and its surface properties are also critical to prevent any catalytic or degradation effects that might favor the formation of impurities.

Reactor TypeAdvantages for Impurity ControlDisadvantages
Batch Reactor Well-understood, versatile for multi-step synthesis.Potential for localized hot spots, leading to side reactions; less precise control over reaction time.
Continuous Stirred-Tank Reactor (CSTR) Good temperature control, steady-state operation.Broad residence time distribution can lead to over-reaction or under-reaction for some molecules.
Plug Flow Reactor (PFR) / Packed-Bed Reactor Narrow residence time distribution, precise process control, enhanced heat and mass transfer. d-nb.infoPotential for clogging, catalyst deactivation. d-nb.info

This table provides a comparative overview of reactor types and their implications for controlling impurities like the isoleucine analogue in valsartan synthesis.

Scaling up chemical reactions invariably alters the heat and mass transfer characteristics of the system. In the synthesis of valsartan intermediates, exothermic steps require efficient heat removal to prevent temperature excursions that could lead to the formation of the isoleucine analogue and other impurities. The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient.

Reaction calorimetry studies are essential to understand the thermal profile of the reactions and to design appropriate cooling systems for large-scale reactors. Poor mixing in large reactors can lead to localized high concentrations of reactants, which can also promote the formation of byproducts. Therefore, the selection of appropriate agitation systems and the study of mixing dynamics are crucial for ensuring a homogeneous reaction environment and minimizing the formation of the "this compound" impurity.

Cost-Benefit Analysis of Synthetic Routes from a Research Perspective

From a research and development perspective, a cost-benefit analysis of a synthetic route for valsartan is not solely focused on the yield of the final product but also heavily on the purity and the cost of achieving that purity. The presence of the isoleucine analogue directly impacts the economic viability of the process.

The primary source of the isoleucine impurity in valsartan is the L-valine starting material, which can contain L-isoleucine as a closely related impurity. google.com Therefore, a significant cost factor is the sourcing of highly pure L-valine. Pharmaceutical companies often have to pay a premium for starting materials that meet stringent purity specifications.

The sustainability of the process is also a key consideration. Greener synthetic routes that utilize less hazardous solvents and reagents, and that are more atom-economical, are actively being researched. unibo.it The need to control the isoleucine impurity adds another layer to this, as purification steps to remove it can generate significant solvent waste.

Raw MaterialPurity ConsiderationImpact on CostSustainability Implication
L-Valine Must be substantially free of L-isoleucine. google.comHigher cost for high-purity starting material.Sourcing from sustainable fermentation processes is preferred.
Solvents Choice of solvent can influence side reactions.Greener solvents may be more expensive but can reduce environmental impact.Recycling of solvents is crucial for a sustainable process.
Catalysts Efficient and selective catalysts are needed to minimize byproduct formation.High-performance catalysts can be costly.Development of reusable heterogeneous catalysts is a key research area. d-nb.info

This table outlines the considerations for raw material sourcing in the context of controlling the isoleucine impurity in valsartan synthesis.

The economic and environmental viability of valsartan synthesis is greatly enhanced by the ability to recover and recycle expensive reagents and catalysts. In many synthetic routes for valsartan, a palladium catalyst is used for the Suzuki-Miyaura or Negishi coupling reaction to form the biphenyl (B1667301) core. researchgate.netresearchgate.net Research is focused on developing robust heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. d-nb.info

Intellectual Property Landscape of Synthetic Methodologies for Valsartan Intermediates

The intellectual property landscape for valsartan synthesis is extensive, with numerous patents covering various synthetic routes, intermediates, and crystalline forms. A significant area of patent activity has been focused on developing processes that provide valsartan with high purity and are free from specific impurities, including the isoleucine analogue.

Patents often claim methods for preparing valsartan that is "substantially free of its isoleucine analogue." google.comgoogle.com These patents may specify the required purity of the L-valine starting material or detail purification methods to remove the isoleucine impurity at an intermediate or final stage. google.com For example, a patent might claim a process where the level of the isoleucine derivative in the valine starting material is less than a certain percentage, such as 0.1%. google.com

The intellectual property in this area highlights the criticality of impurity control in the pharmaceutical industry. The claims in these patents often revolve around achieving a specific purity profile, which can be a key differentiator for a generic manufacturer entering the market. The focus of these patents is on minimizing or eliminating the isoleucine analogue, reinforcing the fact that "this compound" is not a desired synthetic target but a challenge to be overcome in the synthesis of pure valsartan.

Future Research Directions and Translational Opportunities

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional multi-step synthesis of pharmaceutical ingredients often generates significant chemical waste and utilizes hazardous solvents and reagents. nih.govrsc.org The pharmaceutical industry is increasingly adopting green chemistry principles to mitigate its environmental impact. sci-hub.seepa.gov

Continuous Flow Chemistry: A significant shift from traditional batch processing to continuous flow manufacturing is a promising avenue for the synthesis of Isoleucine O-Benzyl N-Trityl Valsartan (B143634) and its precursors. rsc.orgchemicalindustryjournal.co.ukalmacgroup.com Continuous flow reactors offer superior heat and mass transfer, enabling better control over reaction conditions, which can lead to higher yields, improved purity profiles, and enhanced safety, especially for exothermic or hazardous reactions. contractpharma.commdpi.com The synthesis of valsartan precursors has already been successfully demonstrated using continuous flow setups, highlighting the potential for this technology to be applied to the entire synthetic sequence of Isoleucine O-Benzyl N-Trityl Valsartan. europa.euresearchgate.netd-nb.info This could involve, for example, the continuous Suzuki-Miyaura coupling to form the biphenyl (B1667301) core, followed by in-line acylation and subsequent workup. sci-hub.seeuropa.eu

Green Solvents and Reagents: The use of large volumes of toxic organic solvents like dimethylformamide (DMF) is a major environmental concern in peptide and solid-phase synthesis. semanticscholar.orgnih.gov Research is actively exploring greener alternatives, including water-based synthesis and the use of more benign solvents. nih.govadvancedchemtech.com For the synthesis of a molecule like Isoleucine O-Benzyl N-Trityl Valsartan, which combines peptide-like features with a complex heterocyclic core, the adoption of greener solvent systems is a key research goal. rsc.org Furthermore, the development of synthetic routes that avoid hazardous reagents, such as the use of safer alternatives to organotin compounds in tetrazole synthesis, is a critical area of investigation for sartan-class drugs. nih.gov

Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. Enzymes can be used for specific steps in the synthesis, such as the stereoselective coupling of the isoleucine moiety or the hydrolysis of ester groups under mild conditions. europa.eu The chemo-enzymatic synthesis of peptides is a rapidly growing field that could be leveraged for the formation of the amide bond in Isoleucine O-Benzyl N-Trityl Valsartan, potentially reducing the need for coupling agents and minimizing side reactions. rsc.org

Exploration of Novel Protecting Group Strategies

Protecting groups are essential in the synthesis of complex molecules like Isoleucine O-Benzyl N-Trityl Valsartan to prevent unwanted side reactions. weebly.com However, the introduction and removal of these groups add steps to the synthesis and can generate waste. The benzyl (B1604629) (Bn) and trityl (Tr) groups are well-established but have limitations. libretexts.orghighfine.com

Alternative Protecting Groups: Research into new protecting groups aims to find options that can be removed under milder, more specific, and more environmentally friendly conditions. For the carboxylic acid of isoleucine, alternatives to the benzyl ester could include silyl (B83357) esters or allyl esters, which can be cleaved under specific, non-hydrogenolytic conditions. wikipedia.orglibretexts.org For the tetrazole nitrogen, alternatives to the bulky trityl group are being investigated. These include other acid-labile groups or even photolabile protecting groups that can be removed with light, offering a high degree of orthogonality. acgpubs.org The development of novel trityl-type protecting groups with different electronic and steric properties is also an active area of research. acgpubs.org

Orthogonal Protecting Group Schemes: A key aspect of complex synthesis is the use of orthogonal protecting groups, which can be removed selectively without affecting others. wikipedia.org For a molecule with multiple functional groups like Isoleucine O-Benzyl N-Trityl Valsartan, a robust orthogonal protection strategy is crucial. Future research could focus on developing a more streamlined protecting group scheme that minimizes the number of synthetic steps. For instance, a water-compatible protecting group like the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group has been developed for sustainable peptide synthesis and could be explored for the isoleucine component. nih.govresearchgate.net

Protecting GroupTypical Removal ConditionsPotential Application in Synthesis
Benzyl (Bn)HydrogenolysisProtection of carboxylic acids and alcohols. libretexts.orghighfine.com
Trityl (Tr)Mild acid hydrolysis, hydrogenolysisProtection of primary alcohols, amines, and thiols. weebly.comlibretexts.org
tert-Butyldimethylsilyl (TBDMS)Fluoride ions, acidProtection of alcohols. wikipedia.orglibretexts.org
Fluorenylmethyloxycarbonyl (Fmoc)Mild base (e.g., piperidine)Protection of amines in peptide synthesis. wikipedia.org
Allyl estersPlatinum complexesProtection of carboxylic acids. wikipedia.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis, capable of accelerating drug discovery and development. These technologies can be applied to various aspects of synthesizing complex molecules like Isoleucine O-Benzyl N-Trityl Valsartan.

Reaction Condition Optimization: Machine learning algorithms can be trained to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst, and stoichiometry) to maximize yield and minimize impurities. This can significantly reduce the experimental effort required for process development.

Predictive Chemistry: AI models can predict the properties of molecules, including their reactivity and potential side reactions. This can help in the early identification of potential challenges in a synthetic route and guide the design of more robust processes. The development of AI tools for chemical synthesis is an active area of collaboration between academia and the pharmaceutical industry.

Role of Isoleucine O-Benzyl N-Titryl Valsartan as a Platform for Diverse Pharmaceutical Intermediates

While Isoleucine O-Benzyl N-Trityl Valsartan is an intermediate in the synthesis of valsartan, its complex structure also presents opportunities for it to serve as a platform for creating a diverse range of other pharmaceutical intermediates.

Derivatization of the Valsartan Core: After selective deprotection, the core structure of valsartan can be modified. For instance, the tetrazole ring can be a site for further functionalization to modulate the compound's pharmacokinetic or pharmacodynamic properties. The biphenyl moiety can also be altered, for example, by introducing different substituents to explore structure-activity relationships.

Modification of the Isoleucine Moiety: The isoleucine component introduces a chiral center and a lipophilic side chain, which can be important for biological activity. The amino acid can be replaced with other natural or unnatural amino acids to create a library of valsartan analogues. The side chain of the isoleucine itself could also be chemically modified.

Combinatorial Chemistry: The structure of Isoleucine O-Benzyl N-Trityl Valsartan is amenable to combinatorial chemistry approaches. By varying the amino acid component, the acyl group, and making modifications to the valsartan core, a large number of new compounds can be synthesized and screened for a variety of biological targets beyond the angiotensin II receptor. This could lead to the discovery of new drug candidates for different therapeutic areas.

Q & A

Q. What spectroscopic techniques are essential for confirming the structure of Isoleucine O-Benzyl N-Tritryl Valsartan?

To confirm the structure, use a combination of UV-Vis spectroscopy (to detect chromophores like the tetrazole moiety), FT-IR (to identify functional groups such as ester carbonyls), NMR (1H/13C for stereochemical and substituent analysis), and mass spectrometry (MS) for molecular weight validation. For example, the tetrazole ring (common in valsartan derivatives) shows characteristic peaks in IR (~1500 cm⁻¹) and NMR (δ 8–9 ppm for protons). The benzyl and trityl groups can be identified via aromatic proton signals in 1H NMR .

Q. How to assess the purity of Isoleucine O-Benzyl N-Tritryl Valsartan using HPLC?

Employ reverse-phase HPLC with a C18 column and a gradient elution system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Validate the method using system suitability tests (e.g., resolution ≥2.0 between peaks, tailing factor <2). Quantify impurities against reference standards, such as USP Valsartan Related Compound B or C, which share structural similarities .

Q. What are the critical steps for introducing and removing O-benzyl and N-tritryl protecting groups during synthesis?

  • Introduction : Use benzyl bromide under basic conditions (e.g., NaH/DMF) for O-benzylation. For N-tritrylation, react the amine with trityl chloride in dichloromethane with a tertiary amine base.
  • Removal : Deprotect O-benzyl via catalytic hydrogenation (H₂/Pd-C). Remove N-tritryl with mild acids (e.g., 1% TFA in DCM) to avoid side reactions. Monitor deprotection efficiency via TLC or HPLC .

Advanced Questions

Q. How to resolve discrepancies in stereochemical assignment between computational predictions and experimental data (e.g., NMR/ECD)?

  • Chiral chromatography : Use a Chiralpak® column with a polar organic mobile phase to separate enantiomers. Compare retention times with known standards (e.g., (S)-enantiomer of valsartan) .
  • NMR analysis : Apply NOESY or ROESY to determine spatial proximity of protons, confirming configurations. For example, the isoleucine side chain’s stereochemistry can be validated through coupling constants in 1H NMR .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for electronic transitions in the tetrazole moiety .

Q. What experimental design strategies optimize the simultaneous quantification of this compound and its degradation products under stressed conditions?

Use Design of Experiments (DoE) to model degradation kinetics:

  • Factors : pH, temperature, oxidative/reductive agents.
  • Responses : Degradation rate constants, impurity profiles.
  • Analytical method : Develop a stability-indicating HPLC-UV/MS method validated per ICH Q2(R1). For example, a study on sacubitril/valsartan used DoE to optimize column temperature and mobile phase composition, achieving resolution of 12 degradation products .

Q. How to mitigate the risk of N-nitrosamine contamination during synthesis, and what analytical methods ensure compliance with regulatory limits?

  • Process controls : Avoid nitrosating agents (e.g., nitrites) and monitor reaction conditions (pH, temperature). Use scavengers like ascorbic acid.
  • Analytical validation : Employ GC-MS/MS or LC-HRMS with a limit of detection ≤0.03 ppm for N-nitrosodimethylamine (NDMA). The Chinese Pharmacopoeia mandates NDMA quantification in valsartan derivatives using validated GC-MS methods .

Q. How to address conflicting data on the bioactivity of modified valsartan derivatives in preclinical models?

  • In vitro assays : Compare angiotensin II receptor (AT1) binding affinity via radioligand displacement assays. Use HEK293 cells expressing human AT1 receptors.
  • In vivo models : Conduct dose-response studies in hypertensive rats, measuring blood pressure changes. Cross-validate findings with independent labs to rule out batch-specific variations. For example, post-recall studies showed valsartan’s efficacy varied by API source, highlighting the need for rigorous impurity profiling .

Methodological Resources

  • Stereochemical analysis : Reference USP standards for enantiomeric purity (e.g., Valsartan (R)-Enantiomer, CAS 137862-53-4) .
  • Degradation studies : Follow ICH Q1A guidelines for forced degradation and ICH Q3B for impurity qualification .
  • Regulatory compliance : Align with pharmacopeial methods (e.g., China Pharmacopoeia 2015) for nitrosamine testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.